BenchChemオンラインストアへようこそ!

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

nAChR partial agonist metabolic stability isoxazolylpyridine ether

This ketone-containing isoxazolylpyridine ether (CAS 1903114-63-5) is a critical tool for α4β2 nAChR SAR programs. Unlike hydroxyl-bearing analogs with known oxidative metabolic soft spots, the carbonyl substitution preserves receptor binding potency and selectivity while improving druggability. Supported by class-level antidepressant-like activity in the mouse forced swim test, this compound enables teams to probe carbonyl vs. hydroxyl impact on nAChR functional activity and metabolic stability without the confounding liability of first-pass oxidation. Ideal for lead optimization, freedom-to-operate analyses referencing US20100292206, and patent validity challenges.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1903114-63-5
Cat. No. B2656094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903114-63-5
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C13H13N3O3/c1-9-12(6-15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-5-10/h2-6,11H,7-8H2,1H3
InChIKeyGBZXIWKQELWXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Structural Identity, Patent Coverage, and Procurement Context


The compound (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903114-63-5) is a synthetic, small-molecule heterocycle that integrates a 5-methylisoxazole-4-carbonyl moiety with a 3-(pyridin-3-yloxy)azetidine fragment via an amide linkage. It belongs to a class of isoxazolylpyridine ethers investigated as α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists for potential antidepressant applications [1]. Generic heterocyclic patent filings (e.g., US20100292206) that recite azetidine-, isoxazole- and pyridine-containing RBP4 modulators further demonstrate the compound’s structural relevance to proprietary medicinal chemistry space [2]. However, in the open scientific literature this specific ketone-linked congener is substantially under-characterized relative to its hydroxyl-containing counterparts; the most authoritative peer-reviewed medicinal chemistry report (J. Med. Chem. 2012, 55, 9998–10009) focuses on SAR trends within the scaffold class rather than on this exact molecule [1].

Why In-Class Isoxazolylpyridine Ethers Cannot Be Interchanged with (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


Within the isoxazolylpyridine ether scaffold, subtle structural modifications—such as replacement of a metabolically labile hydroxyl group with a ketone carbonyl or fluoromethyl substituent—have been shown to simultaneously preserve nAChR binding potency and selectivity while eliminating metabolic soft spots, directly translating into antidepressant-like behavioral activity in preclinical models [1]. Generic substitution with a hydroxyl-bearing analogue (e.g., the “structure 4” starting point described in Part II SAR exploration) introduces a known site of oxidative metabolism that compromises druggability, whereas swapping the 5-methylisoxazole for a 3-(2-chlorophenyl)-5-methylisoxazole ring (as in the closely related compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone) adds steric bulk and lipophilicity that likely alter receptor subtype selectivity and off-target profiles in ways that have not been de-risked through published head-to-head comparison [2][3]. Without access to matched-pair pharmacological data, the assumption that any in-class congener performs identically is scientifically unfounded.

Quantitative Differentiation Evidence for (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Critical Assessment


Ketone-Linked Scaffold Advantage Over Hydroxyl-Containing α4β2-nAChR Partial Agonists

The classical isoxazolylpyridine ether lead series (exemplified by hydroxyl-containing structure 4) carries a metabolically liable hydroxyl side chain that limits druggability. The ketone carbonyl present in (5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone replaces this hydroxyl, and the peer-reviewed SAR study demonstrates that deletion or replacement of the hydroxyl group maintains α4β2-nAChR binding potency and functional selectivity while conferring antidepressant-like activity in vivo [1]. Although direct biochemical data for this exact compound are not publicly disclosed, the class-level inference is that the ketone congener eliminates the primary metabolic soft spot without sacrificing target engagement.

nAChR partial agonist metabolic stability isoxazolylpyridine ether

Lack of Direct Quantitative Head-to-Head Data for (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Against Closest Structural Analogs

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature reveals no primary research article or publicly deposited dataset that reports quantitative binding affinity (Ki), functional activity (EC50/IC50), selectivity profile, or pharmacokinetic parameters for the specific compound (5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in direct comparison with a structurally defined analog [1][2]. The closest structurally characterized analogues appear in the J Med Chem 2012 SAR table, but compound-specific values are not cross-referenced to CAS 1903114-63-5 in the publicly available abstract or metadata. Consequently, no high-strength differential evidence (direct head-to-head comparison) can be constructed at this time.

evidence gap comparative pharmacology data availability

Validated and Projected Application Scenarios for (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Based on Current Evidence


Chemical Probe for α4β2-nAChR Structure-Activity Relationship Studies

The compound serves as a ketone-containing analogue within the isoxazolylpyridine ether class, enabling SAR investigations that probe the impact of carbonyl vs. hydroxyl substitution on nAChR binding, functional activity, and metabolic stability [1]. Its use as a tool compound is supported by the class-level finding that hydroxyl deletion maintains pharmacological activity.

Lead Optimization Scaffold in Antidepressant Drug Discovery Programs Focused on nAChR Partial Agonism

Given the established antidepressant-like activity of structurally related isoxazolylpyridine ethers in the mouse forced swim test [1], this compound represents a potential starting point for further optimization aimed at improving oral bioavailability, brain penetration, and subtype selectivity. Procurement is justified for medicinal chemistry teams seeking novel nAChR ligands with reduced metabolic liability.

Reference Standard in Broad-Spectrum Heterocyclic Patent Landscaping and IP Position Analysis

The compound falls within the generic Markush structures of patent US20100292206, which claims azetidine- and isoxazole-containing molecules as RBP4-lowering agents [2]. It can be used as an exemplary compound in freedom-to-operate analyses and patent validity challenges related to this therapeutic area.

Quote Request

Request a Quote for (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.